(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes benzoyl, chlorophenyl, methoxyphenyl, thiazolyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include condensation reactions, cyclization, and substitution reactions, often requiring specific catalysts and solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(4Z)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Olanzapine N-oxide: A related compound with a similar structure but different functional groups.
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Uniqueness
(4Z)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in scientific research and industry.
Properties
Molecular Formula |
C32H21ClN6O5S |
---|---|
Molecular Weight |
637.1 g/mol |
IUPAC Name |
(4Z)-4-[(2-benzoyl-4-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)pyrazol-3-one |
InChI |
InChI=1S/C32H21ClN6O5S/c1-44-24-14-9-19(10-15-24)27-18-45-32(34-27)38-31(41)29(28(37-38)20-7-12-23(13-8-20)39(42)43)36-35-26-16-11-22(33)17-25(26)30(40)21-5-3-2-4-6-21/h2-18,35H,1H3/b36-29- |
InChI Key |
IYVZYMJOUVYKGX-JTHRFTPNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)/C(=N\NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)/C(=N3)C6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=NNC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)C(=N3)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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